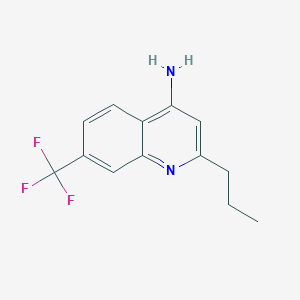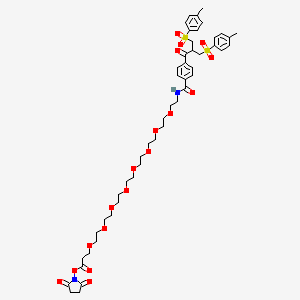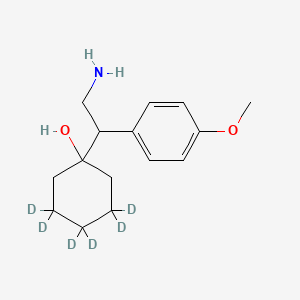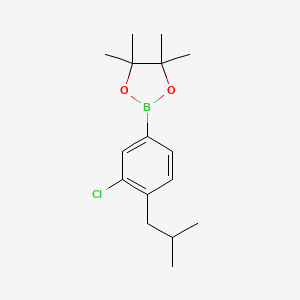
4-Amino-2-propyl-7-trifluoromethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-propyl-7-trifluoromethylquinoline is a chemical compound with the molecular formula C13H13F3N2 and a molecular weight of 254.25 g/mol This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 2nd position, and a trifluoromethyl group at the 7th position on the quinoline ring
Métodos De Preparación
The synthesis of 4-Amino-2-propyl-7-trifluoromethylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a copper catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.
Análisis De Reacciones Químicas
4-Amino-2-propyl-7-trifluoromethylquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-propyl-7-trifluoromethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-propyl-7-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
4-Amino-2-propyl-7-trifluoromethylquinoline can be compared with other quinoline derivatives, such as:
4-Aminoquinoline: Lacks the propyl and trifluoromethyl groups, resulting in different chemical and biological properties.
2-Propylquinoline: Lacks the amino and trifluoromethyl groups, affecting its reactivity and applications.
7-Trifluoromethylquinoline:
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1189107-38-7 |
|---|---|
Fórmula molecular |
C13H13F3N2 |
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
2-propyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2/c1-2-3-9-7-11(17)10-5-4-8(13(14,15)16)6-12(10)18-9/h4-7H,2-3H2,1H3,(H2,17,18) |
Clave InChI |
WHRQDZADPDSEKN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)











